molecular formula C27H22N2O2 B4937349 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide

Cat. No.: B4937349
M. Wt: 406.5 g/mol
InChI Key: NCDIIDHCYSTGAE-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide is a complex organic compound with a unique structure that combines a benzoxazole ring with a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optical brighteners.

Mechanism of Action

The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2,5-bis(benzoxazol-2-yl)thiophene, which are used as optical brighteners.

    Naphthalene Carboxamides: Compounds like N-(naphthalen-1-yl)benzamide, which have similar structural features.

Uniqueness

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide is unique due to its combined benzoxazole and naphthalene carboxamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c1-16-14-24-25(15-17(16)2)31-27(29-24)20-11-7-13-23(18(20)3)28-26(30)22-12-6-9-19-8-4-5-10-21(19)22/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDIIDHCYSTGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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